(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
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Description
(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C23H25N5O5S2 and its molecular weight is 515.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
Research has explored the synthesis of novel annelated 2-oxopiperazines, demonstrating the interaction of related compounds with N-arylmaleimides. These studies establish methods for forming new methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates, showcasing the potential of such compounds for creating heterocyclic systems with possible biological activity (Medvedevat et al., 2015).
Antibacterial and Antifungal Applications
A study on the synthesis and antibacterial activity of novel 4‐oxo‐1,3‐thiazolidines and related compounds revealed their potential for inhibiting the growth of various microbes, including E. coli, S. aureus, and Salmonella typhi. This indicates the compound's relevance in developing new antimicrobial agents (Desai et al., 2001).
Potential as Aldose Reductase Inhibitors
Certain derivatives related to the compound have been identified as potent and selective aldose reductase inhibitors, which is crucial for the treatment of diabetic complications. This research highlights the compound's significance in the design of new therapeutic agents targeting aldose reductase (Kučerová-Chlupáčová et al., 2020).
Development of Anticancer Agents
Synthetic efforts have also extended to evaluate the compound's derivatives for anticancer activity, suggesting its role in designing novel anticancer drugs. Some derivatives have shown promising results against HeLa cervical cancer cell lines, indicating the potential for further exploration in cancer therapy (Verma & Verma, 2022).
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-13(2)12-28-22(32)16(35-23(28)34)10-14-19(25-17-6-4-5-8-27(17)21(14)31)26-9-7-24-20(30)15(26)11-18(29)33-3/h4-6,8,10,13,15H,7,9,11-12H2,1-3H3,(H,24,30)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZNFFZLHRTTOQ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.